4-(Chloromethyl)oxazole
Overview
Description
4-(Chloromethyl)oxazole is a heterocyclic organic compound with the molecular formula C4H4ClNO. It features a five-membered ring containing both oxygen and nitrogen atoms, with a chloromethyl group attached to the fourth carbon. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
4-(Chloromethyl)oxazole is a heterocyclic compound . . Oxazole derivatives, in general, have been found to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Oxazole derivatives are known to interact with their targets through non-covalent interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Pharmacokinetics
The compound’s molecular weight (11753 g/mol) and its physical form (yellow liquid) suggest that it may have certain bioavailability characteristics .
Result of Action
Given the broad range of biological activities associated with oxazole derivatives, it is likely that the compound’s action could result in a variety of cellular responses .
Action Environment
It is known that the compound should be stored in a freezer, suggesting that temperature could influence its stability .
Biochemical Analysis
Biochemical Properties
4-(Chloromethyl)oxazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of the enzymes, leading to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of transcription factors, leading to changes in gene expression. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately influencing cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to inhibit cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. This inhibition can result in altered levels of metabolites and affect overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the endoplasmic reticulum, affecting protein synthesis and folding .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)oxazole typically involves the chloromethylation of oxazole. One common method includes the reaction of oxazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are critical for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.
Reduction: Reduction of the chloromethyl group can yield oxazole-4-methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted oxazoles, oxazole-4-carboxylic acids, and oxazole-4-methanol are some of the major products formed from these reactions.
Scientific Research Applications
4-(Chloromethyl)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is utilized in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects, including antimicrobial and anticancer agents.
Industry: this compound is employed in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
4-Methyl-1,3-oxazole: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
4-Bromomethyl-1,3-oxazole: Similar reactivity but with different electronic and steric properties due to the bromine atom.
4-(Hydroxymethyl)-1,3-oxazole: Contains a hydroxyl group instead of a chlorine atom, leading to different reactivity and solubility properties.
Uniqueness: 4-(Chloromethyl)oxazole is unique due to its chloromethyl group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a versatile compound in various chemical reactions.
Properties
IUPAC Name |
4-(chloromethyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCSUGAHPSQTLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617063 | |
Record name | 4-(Chloromethyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767628-89-7 | |
Record name | 4-(Chloromethyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 4-(chloromethyl)oxazole derivatives discussed in the paper?
A1: The paper focuses on the synthesis of new heterocyclic compounds using this compound derivatives as precursors. Specifically, it explores the Delepine reaction, which involves reacting these derivatives with hexamine to ultimately yield primary amines. [] This suggests that this compound derivatives are valuable building blocks for synthesizing a wider range of biologically active compounds.
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